REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[Br-].[C:12]1([CH2:18][CH2:19][CH2:20][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:40]([N:47]1[CH2:52][CH2:51][C:50](=O)[CH2:49][CH2:48]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.Cl>C1(C)C=CC=CC=1>[CH2:40]([N:47]1[CH2:52][CH2:51][C:50](=[CH:20][CH2:19][CH2:18][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:49][CH2:48]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:0.1,2.3|
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Name
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|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
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23.07 g
|
Type
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reactant
|
Smiles
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[Br-].C1(=CC=CC=C1)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
8.515 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring for 15 more minutes
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Type
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STIRRING
|
Details
|
with stirring
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred as it
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
|
Details
|
the toluene layer was washed with 2×200 mL 1N HCl
|
Type
|
WASH
|
Details
|
The combined HCl solution and an oily interfacial layer was washed with 100 mL toluene
|
Type
|
ADDITION
|
Details
|
After adding 30 g KOH
|
Type
|
WASH
|
Details
|
The combined ether solution was washed with 100 mL each of water and saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=CCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |